Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate
CAS No.: 67875-18-7
Cat. No.: VC18490168
Molecular Formula: C22H14ClN4NaO5S
Molecular Weight: 504.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67875-18-7 |
|---|---|
| Molecular Formula | C22H14ClN4NaO5S |
| Molecular Weight | 504.9 g/mol |
| IUPAC Name | sodium;8-anilino-5-[(2-chloro-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C22H15ClN4O5S.Na/c23-17-13-15(27(28)29)9-10-19(17)26-25-18-11-12-20(24-14-5-2-1-3-6-14)22-16(18)7-4-8-21(22)33(30,31)32;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |
| Standard InChI Key | GLAKGNZILRWHRR-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a naphthalene backbone substituted with an anilino group at the 8-position, a sulphonate group at the 1-position, and an azo linkage (-N=N-) connecting the 5-position to a 2-chloro-4-nitrophenyl moiety. The sodium counterion ensures solubility in aqueous media. The SMILES notation precisely captures this arrangement .
The InChIKey further standardizes its identification, while the molecular formula reflects its stoichiometric composition .
Spectral and Physical Characteristics
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate displays distinct spectral properties critical for analytical applications. Its absorption spectrum peaks in the visible range, typically between 500–600 nm, owing to the conjugated π-system of the azo and aromatic groups. This feature enables quantitative spectrophotometric analysis in laboratory settings.
The compound’s solubility in water is facilitated by the sulphonate group, while the chloro and nitro substituents enhance its stability against photodegradation. Its melting point exceeds 300°C, consistent with the thermal resilience of aromatic sulphonates .
Synthesis and Manufacturing
Diazotization and Coupling Reactions
The synthesis involves a two-step sequence: diazotization of 2-chloro-4-nitroaniline followed by coupling with 8-anilino-1-naphthalenesulphonic acid. In the diazotization step, 2-chloro-4-nitroaniline reacts with nitrous acid () under acidic conditions (0–5°C) to form a diazonium salt. This intermediate is then coupled with the naphthalenesulphonic acid derivative in a pH-controlled environment (pH 6–8) to yield the azo linkage.
Process Optimization
Key parameters influencing yield and purity include:
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Temperature: Maintaining 0–5°C during diazotization prevents premature decomposition of the diazonium salt.
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pH: A slightly alkaline medium during coupling enhances nucleophilic attack by the naphthalenesulphonic acid.
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Catalysts: Sodium acetate buffers stabilize the reaction, while trace metal ions (e.g., Cu²⁺) accelerate coupling kinetics.
Post-synthesis, the crude product is purified via recrystallization from ethanol-water mixtures, achieving >95% purity as confirmed by HPLC .
Industrial and Scientific Applications
Textile Dyeing
As an acid dye, this compound binds to proteinaceous fibers (e.g., wool, silk) through ionic interactions between its sulphonate groups and protonated amino residues. It imparts a durable blue hue with excellent wash-fastness, making it ideal for luxury textiles.
Biological Staining
In microbiology, the azo group’s electron-withdrawing properties enable selective staining of cellular components. For instance, it highlights hydrophobic regions in protein aggregates, akin to the fluorescent probe ANSA (8-anilino-1-naphthalenesulphonic acid) .
Analytical Chemistry
The compound serves as a spectrophotometric reagent for quantifying metal ions (e.g., Cu²⁺, Fe³⁺) via chelation-induced spectral shifts. Its molar absorptivity () of at 540 nm ensures high sensitivity.
Recent Developments and Future Directions
Green Synthesis Initiatives
Recent patents (e.g., WO2011060109A1) highlight efforts to replace traditional diazotization reagents with enzyme-mediated processes, reducing wastewater toxicity .
Biomedical Applications
Ongoing research explores its potential as a photosensitizer in photodynamic therapy, leveraging its absorbance in the therapeutic window (600–800 nm).
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